molecular formula C43H46N10O6 B611926 ZBC260 CAS No. 2093388-62-4

ZBC260

カタログ番号 B611926
CAS番号: 2093388-62-4
分子量: 798.905
InChIキー: UZXANFBIRSYHGO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ZBC260, also known as BETd-260, is a PROTAC (Proteolysis-Targeting Chimera) that targets BET proteins for degradation . It has been studied for its effects on cancer, particularly triple-negative breast cancer (TNBC) and glioma . In TNBC, ZBC260 has been found to suppress stemness and tumorigenesis while promoting differentiation by disrupting inflammatory signaling .


Chemical Reactions Analysis

ZBC260 is capable of inducing the degradation of BET proteins, including BRD2, BRD3, and BRD4 . This degradation disrupts super-enhancer activity, thereby suppressing the expression of oncogenes such as c-MYC and other super-enhancer-associated genes .

科学的研究の応用

Application in Triple-Negative Breast Cancer Research

Field

This research is conducted in the field of Oncology , specifically focusing on Triple-Negative Breast Cancer (TNBC) .

Summary of the Application

BETd-260, a second-generation BET protein degrader, exhibits superior selectivity, potency, and antitumor activity. It has been used to study its effects on TNBC cells .

Results or Outcomes

BETd-260 was more potent and effective in TNBC cells than its parental BET inhibitor compound BETi-211. In multiple murine xenograft models of human breast cancer, BETd-260 effectively depleted BET proteins in tumors and exhibited strong antitumor activities at well-tolerated dosing schedules .

Application in Osteosarcoma Research

Field

This research is conducted in the field of Oncology , specifically focusing on Osteosarcoma .

Summary of the Application

BETd-260 has been used to study its effects on osteosarcoma cell lines .

Methods of Application

BETd-260 completely depletes BET proteins and potently suppresses cell viability in various osteosarcoma cell lines .

Results or Outcomes

BETd-260 substantially inhibited the expression of anti-apoptotic Mcl-1, Bcl-xl while increasing the expression of pro-apoptotic Noxa, which resulted in massive apoptosis in osteosarcoma cells within hours .

Application in Hepatocellular Carcinoma Research

Field

This research is conducted in the field of Oncology , specifically focusing on Hepatocellular Carcinoma (HCC) .

Summary of the Application

BETd-260 has been used to study its effects on HCC cells .

Methods of Application

BETd-260 potently suppressed cell viability and robustly induced apoptosis in HCC cells . It led to disruption of mitochondrial membrane integrity, and triggered apoptosis via intrinsic signaling in HCC cells .

Results or Outcomes

BETd-260 triggered apoptosis in HCC xenograft tissue and profoundly inhibited the growth of HCC xenograft tumors in mice .

Application in Glioma Research

Field

This research is conducted in the field of Oncology , specifically focusing on Glioma .

Summary of the Application

BETd-260 has been used to study its effects on glioma cells .

Methods of Application

BETd-260 inhibited cell proliferation and induced cell cycle arrest in glioma cell lines .

Results or Outcomes

BETd-260 targeted glioma without side effects in vivo . The stem cell-like properties of glioma cells were inhibited upon BETd-260 treatment . The growth of tumors and stem cell-like properties were inhibited by ZBC260 via Wnt/β-catenin repression .

将来の方向性

The research suggests that ZBC260 has potential therapeutic applications in the treatment of cancers such as TNBC and glioma . The findings support the further development of BET degraders like ZBC260, alone and in combination with other therapeutics, as cancer stem cell targeting agents .

特性

IUPAC Name

4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[5-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pentyl]-6-methoxy-9H-pyrimido[4,5-b]indole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H46N10O6/c1-5-53-34(20-30(50-53)25-13-14-25)46-39-37-27-19-33(58-4)28(36-22(2)51-59-23(36)3)18-31(27)45-38(37)48-40(49-39)42(56)44-17-8-6-7-10-24-11-9-12-26-29(24)21-52(43(26)57)32-15-16-35(54)47-41(32)55/h9,11-12,18-20,25,32H,5-8,10,13-17,21H2,1-4H3,(H,44,56)(H,47,54,55)(H2,45,46,48,49)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZXANFBIRSYHGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C2CC2)NC3=NC(=NC4=C3C5=CC(=C(C=C5N4)C6=C(ON=C6C)C)OC)C(=O)NCCCCCC7=C8CN(C(=O)C8=CC=C7)C9CCC(=O)NC9=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H46N10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

798.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((3-Cyclopropyl-1-ethyl-1H-pyrazol-5-yl)amino)-7-(3,5-dimethylisoxazol-4-yl)-N-(5-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)pentyl)-6-methoxy-9H-pyrimido[4,5-b]indole-2-carboxamide

Citations

For This Compound
54
Citations
T Tian, T Guo, W Zhen, J Zou, F Li - Cell Death & Disease, 2020 - nature.com
… This study explores the mode of action and effects of ZBC260 in vivo and in vitro against … cell lines show sensitivity to ZBC260. Notably, ZBC260 targeted glioma without side effects in …
Number of citations: 15 www.nature.com
D Zong, J Gu, GC Cavalcante, W Yao, G Zhang… - Cancer Research, 2020 - AACR
… of ZBC260 with those of JQ-1 on the growth of 7 SCLC cell lines and found that ZBC260 also … We noticed that the tested NSCLC cell lines all responded to ZBC260, but with varied …
Number of citations: 27 aacrjournals.org
E Fernandez-Salas, Z Chen, M Lin, B Zhou… - Cancer Research, 2017 - AACR
… patients with ZBC260 demonstrated … ZBC260 at 1 to 10 nM induced remarkable levels of apoptosis within 24 h, even in relapsed and refractory patient samples. In conclusion, ZBC260 …
Number of citations: 0 aacrjournals.org
M Cieślak, M Słowianek - Pharmaceutics, 2023 - mdpi.com
… ZBC260 induced degradation of BRD2, BRD3 and BRD4 at … ZBC260 inhibited the growth of acute leukemia cells RS4;11 … 90% tumor regression after ZBC260 administration with a well-…
Number of citations: 3 www.mdpi.com
C Qin, Y Hu, B Zhou, E Fernandez-Salas… - Journal of medicinal …, 2018 - ACS Publications
… the discovery of ZBC246 and ZBC260 as highly potent PROTAC BET … ZBC260 induces tumor regression in acute leukemia xenograft models in mice. Our data on ZBC246 and ZBC260 …
Number of citations: 223 pubs.acs.org
C Liu, L Qian, KA Vallega, G Ma, D Zong… - American Journal of …, 2022 - ncbi.nlm.nih.gov
… Our recent study has shown that the novel BET degrader, ZBC260, effectively decreases the survival of human NSCLC cells, particularly those with high levels of BET proteins, and …
Number of citations: 4 www.ncbi.nlm.nih.gov
W Duan, M Yu, J Chen - Pharmacological Research, 2023 - Elsevier
… , AVR-825, ZBC260 and GNE987) can … ZBC260: ZBC260 is a newly synthesized BET-PROTAC capable of potently degrading BRD2/3/4. Consistent with its greater potency, ZBC260 …
Number of citations: 5 www.sciencedirect.com
L Zhu, Z Chen, H Zang, S Fan, J Gu, G Zhang… - Cancer research, 2021 - AACR
… ZBC260 slightly decreased mouse body weights in the initial treatment times when ZBC260 … at the end of treatment after ZBC260 was changed to intraperitoneal administration (Fig. 6G). …
Number of citations: 25 aacrjournals.org
B Zhou, J Hu, F Xu, Z Chen, L Bai… - Journal of medicinal …, 2018 - ACS Publications
… These data establish that compound 23 (BETd-260/ZBC260) is a highly potent and efficacious BET degrader. …
Number of citations: 326 pubs.acs.org
T He, C Cheng, A Parolia, A Hopkins, Y Qiao, L Xiao… - Cancer Research, 2023 - AACR
… In addition, we tested with several different potent PROTAC degraders (ARD616, ZBC260, etc) in ABCB1-expressing AU-15530 resistant cells, and found the ABCB1 expression drove …
Number of citations: 0 aacrjournals.org

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。